2'-Deoxy-2'-fluorothymidine

Descripción general

Descripción

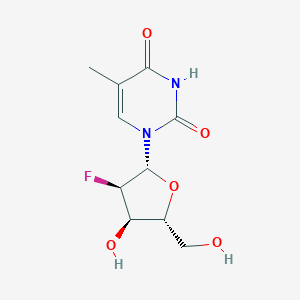

2’-Deoxy-2’-fluorothymidine is a synthetic nucleoside analog that has garnered significant interest in scientific research. It is a bioisostere of thymidine, where the hydrogen atom at the 2’ position of the ribose ring is replaced by a fluorine atom . This modification imparts unique properties to the compound, making it a valuable tool in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-2’-fluorothymidine typically involves the fluorination of thymidine derivatives. One common method starts with 2,2’-Anhydro-5-methyluridine, which undergoes fluorination to yield the desired product . The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled temperatures.

Industrial Production Methods: Industrial production of 2’-Deoxy-2’-fluorothymidine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the compound’s purity and quality .

Análisis De Reacciones Químicas

Types of Reactions: 2’-Deoxy-2’-fluorothymidine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various nucleoside analogs with different functional groups .

Aplicaciones Científicas De Investigación

Tumor Proliferation Imaging

18F-FLT is primarily utilized in oncology for non-invasive imaging of tumor proliferation. It has been shown to correlate well with tumor growth rates and can provide valuable information about the aggressiveness of tumors. Studies have demonstrated that changes in 18F-FLT uptake can predict treatment responses in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.

- Case Study: Non-Small Cell Lung Cancer

A study involving advanced NSCLC patients treated with anti-PD-1 antibodies showed that changes in 18F-FLT PET parameters could predict therapeutic outcomes. Patients with stable disease exhibited a significant decrease in total lesion proliferation (TLP) at two weeks post-treatment compared to those with progressive disease .

Radiotherapy Response Monitoring

The ability of 18F-FLT to monitor early responses to radiotherapy has been extensively researched. It has been utilized to assess the effects of charged particle irradiation on tumor cells, revealing that reductions in 18F-FLT uptake occur more rapidly than changes in tumor size or growth rates.

- Case Study: Charged Particle Therapy

In vitro studies indicated that 18F-FLT uptake decreased significantly after proton and carbon ion irradiation, correlating with reduced cell proliferation ability. This suggests that 18F-FLT can serve as an early biomarker for assessing the effectiveness of particle beam therapies against tumors .

Research Tool for Tumor Biology

In preclinical settings, 18F-FLT has been employed to explore various aspects of tumor biology, including the effects of different therapeutic agents on cell proliferation. Its use in animal models allows researchers to investigate the mechanisms underlying treatment responses and the biological characteristics of tumors.

- Study Findings

A systematic review highlighted that despite confounding factors affecting 18F-FLT uptake, such as TK1 expression levels, it remains a valuable tool for monitoring treatment responses across diverse tumor models .

Comparative Analysis with Other Tracers

| Feature | 18F-FLT | 18F-FDG |

|---|---|---|

| Mechanism of Action | Nucleoside analog | Glucose analog |

| Uptake Mechanism | Nucleoside transporters | Glucose metabolism |

| Primary Application | Tumor proliferation | Metabolic activity |

| Sensitivity to Therapy Response | High | Moderate |

| Confounding Factors | TK1 expression | Glucose metabolism |

Mecanismo De Acción

The mechanism of action of 2’-Deoxy-2’-fluorothymidine involves its incorporation into DNA, where it acts as a chain terminator. This prevents the elongation of the DNA strand, thereby inhibiting DNA synthesis . The compound is phosphorylated by thymidine kinases (TK1 and TK2), which facilitates its incorporation into the DNA strand . This mechanism is particularly useful in antiviral therapies and cancer treatment.

Comparación Con Compuestos Similares

2’-Fluoro-2’-deoxyuridine: Another fluorinated nucleoside analog with similar properties.

2’-Deoxy-2’-fluoro-5-methyluridine: A closely related compound with a methyl group at the 5’ position.

Uniqueness: 2’-Deoxy-2’-fluorothymidine is unique due to its high selectivity for thymidine kinase type 2 (TK2), making it a valuable tool for PET imaging and antiviral research . Its fluorine substitution also imparts increased stability and resistance to enzymatic degradation compared to other nucleoside analogs .

Actividad Biológica

2'-Deoxy-2'-fluorothymidine (FLT) is a nucleoside analog that has garnered attention in both research and clinical applications, particularly in oncology. Its biological activity is primarily attributed to its role as a substrate for thymidine kinase (TK), an enzyme involved in DNA synthesis. This article explores the biological activity of FLT, focusing on its mechanisms, applications in cancer imaging, and relevant research findings.

FLT is structurally similar to thymidine but contains a fluorine atom at the 2' position, which enhances its metabolic stability and alters its interaction with cellular processes. Upon entering the cell, FLT is phosphorylated by thymidine kinase 1 (TK1) to form FLT-monophosphate, which can subsequently be converted to di- and triphosphate forms. This phosphorylation is crucial for its incorporation into DNA during the S-phase of the cell cycle, making it a valuable marker for cellular proliferation.

Key Points:

- Substrate for TK: FLT is selectively phosphorylated by TK1, which is often overexpressed in rapidly dividing tumor cells.

- Incorporation into DNA: Once phosphorylated, FLT can be incorporated into DNA, disrupting normal DNA synthesis and function.

Applications in Cancer Imaging

FLT has been extensively studied as a radiotracer in positron emission tomography (PET) imaging. Its ability to reflect tumor proliferation makes it a promising tool for monitoring cancer treatment response.

PET Imaging Studies

A notable study demonstrated the use of [^18F]FLT PET to evaluate tumor response to chemotherapy in mice models. The study involved:

- Tumor Model: C3H/Hej mice with radiation-induced fibrosarcoma.

- Treatment: Mice were treated with 5-fluorouracil (5-FU).

- Measurements: Tumor volume changes and [^18F]FLT uptake were assessed before and after treatment.

Findings:

- A significant decrease in [^18F]FLT uptake was observed post-treatment (47.8% and 27.1% reductions at 24 and 48 hours respectively compared to controls) .

- The reduction in FLT uptake correlated with histological markers of proliferation, such as PCNA labeling index, indicating its potential as a reliable biomarker for therapeutic efficacy .

Research Findings

Numerous studies have evaluated the biological activity of FLT, revealing insights into its cytotoxic effects and potential therapeutic applications.

Cytotoxicity Studies

Research has shown that FLT exhibits cytotoxic effects on various cancer cell lines. In vitro assays have demonstrated:

- Cell Viability Reduction: FLT treatment led to decreased viability in cancer cell lines compared to controls.

- Mechanisms of Action: The cytotoxic effects are attributed to interference with DNA synthesis and induction of apoptosis .

Comparative Studies

Comparative studies between FLT and other radiotracers such as [^18F]FDG have highlighted FLT's specificity for proliferating cells. For instance:

- Higher Specificity: Unlike [^18F]FDG, which also accumulates in inflammatory tissues, FLT uptake is more closely associated with tumor cell proliferation .

- Clinical Relevance: These properties make FLT a more suitable candidate for assessing tumor growth dynamics and treatment responses.

Tables Summarizing Key Research Findings

Case Studies

Case Study: Monitoring Tumor Response

In a clinical setting, patients undergoing chemotherapy were monitored using [^18F]FLT PET scans. Results indicated that changes in FLT uptake could predict treatment outcomes earlier than conventional imaging techniques, allowing for timely adjustments in therapeutic strategies.

Propiedades

IUPAC Name |

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBJCSTXCAQSSJ-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40924276 | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122799-38-6 | |

| Record name | 2'-Fluorothymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122799386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2'-Deoxy-2'-fluorothymidine interact with its target and what are the downstream effects?

A1: this compound (FT) acts as a substrate for thymidine kinases (TK), specifically showing a higher affinity for the viral Herpes Simplex Virus thymidine kinase (HSV-TK) compared to mammalian thymidine kinases (TK1 and TK2). [, ] This selectivity stems from the fluorine atom at the 2' position of the deoxyribose sugar.

Q2: What is known about the transport of this compound into cells?

A2: Research indicates that FT interacts with various nucleoside transporters, influencing its cellular uptake. [] While human equilibrative nucleoside transporters (hENT1 and hENT2) exhibit weaker affinity for FT compared to thymidine, the concentrative transporters (hCNT1, hCNT2, and hCNT3) demonstrate a significantly higher affinity for FT. [] This suggests that FT uptake might be more efficient in cells expressing higher levels of concentrative nucleoside transporters. Understanding these interactions could be crucial for optimizing its delivery and efficacy as a therapeutic or imaging agent.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.